molecular formula C26H21BrFOP B6336440 Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide CAS No. 120302-61-6

Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide

Cat. No.: B6336440
CAS No.: 120302-61-6
M. Wt: 479.3 g/mol
InChI Key: DJFWQGKVUXRWJX-UHFFFAOYSA-M
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Description

Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide is a chemical compound with the molecular formula C26H21BrFOP. It is a member of the phosphonium family, which are polyatomic cations with the chemical formula PR4+ where R can be a hydrogen, alkyl, aryl, or halide group . This compound is known for its applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable halide. One common method is the reaction of triphenylphosphine with 2-(4-fluorophenyl)-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete reaction of the starting materials .

Industrial Production Methods

Industrial production of this compound often employs microwave irradiation techniques to enhance the reaction rate and yield. For instance, the preparation of substituted-benzyltriphenylphosphonium bromide salts under microwave irradiation has been reported to yield high purity products in a shorter time compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide undergoes various types of chemical reactions including substitution, oxidation, and reduction.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a solvent like ethanol or water and a moderate temperature to facilitate the reaction.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used. These reactions are usually carried out in an acidic medium.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphonium salts, while oxidation and reduction reactions can lead to the formation of different phosphine oxides or reduced phosphonium compounds .

Scientific Research Applications

Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved often include the formation of phosphonium ylides, which are key intermediates in many organic reactions .

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylphosphonium bromide: Similar in structure but lacks the fluorophenyl group.

    Methyltriphenylphosphonium bromide: Contains a methyl group instead of the 2-(4-fluorophenyl)-2-oxoethyl group.

    Tetrakis(4-bromophenyl)phosphonium bromide: Contains bromophenyl groups instead of the fluorophenyl group.

Uniqueness

Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring high thermal and chemical stability .

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FOP.BrH/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFWQGKVUXRWJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrFOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10767096
Record name [2-(4-Fluorophenyl)-2-oxoethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10767096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120302-61-6
Record name [2-(4-Fluorophenyl)-2-oxoethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10767096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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